7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
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Overview
Description
The compound “7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate;hydrochloride” is a complex organic molecule that features multiple functional groups, including an imidazo[1,2-b]pyridazin-1-ium moiety, a thiadiazole ring, and a bicyclic β-lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include derivatives of thiadiazole, imidazo[1,2-b]pyridazin-1-ium, and β-lactam. Key steps may involve:
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds.
Introduction of the Imidazo[1,2-b]pyridazin-1-ium Moiety: This step may involve nucleophilic substitution reactions.
Formation of the β-Lactam Ring: This is typically achieved through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions may target the imidazo[1,2-b]pyridazin-1-ium moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential medicinal applications include its use as an antibiotic or antiviral agent. Its β-lactam structure is particularly relevant for antibacterial activity.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its β-lactam structure may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The thiadiazole and imidazo[1,2-b]pyridazin-1-ium moieties may interact with other enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another β-lactam antibiotic with a simpler structure.
Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity.
Imidazoles: Compounds with similar imidazole rings but different biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer a broader range of biological activities and chemical reactivity compared to simpler compounds.
Properties
IUPAC Name |
7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUKMPVIFDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN9O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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